molecular formula C22H18N2O2 B187963 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol CAS No. 24777-14-8

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol

Cat. No. B187963
CAS RN: 24777-14-8
M. Wt: 342.4 g/mol
InChI Key: NMBADMCPENURCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, also known as DIMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including cancer research, drug development, and neuroscience. In

Mechanism Of Action

The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and cell growth. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have anti-inflammatory effects, as well as antioxidant properties. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is its versatility. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be used in a variety of lab experiments, making it a valuable tool for researchers in a variety of fields. However, there are also some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be difficult to synthesize, and its effects can be difficult to measure in certain experimental systems.

Future Directions

There are many potential future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. One area of research that shows promise is the development of new cancer therapies based on the anticancer properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. Another area of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in the treatment of neurodegenerative diseases. Additionally, research on the biochemical and physiological effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol could lead to the development of new drugs with a variety of therapeutic applications.
Conclusion:
In conclusion, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a synthetic compound with a wide range of potential applications in scientific research. Its anticancer properties, anti-inflammatory effects, and neuroprotective properties make it a valuable tool for researchers in a variety of fields. While there are some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments, its versatility and potential for future research make it a promising compound for the development of new therapies and drugs.

Synthesis Methods

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be synthesized using a variety of methods, including the reaction of 4,5-diphenylimidazole with 2-methoxyphenol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in cancer treatment. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been studied for its potential applications in drug development, as well as in the field of neuroscience.

properties

CAS RN

24777-14-8

Product Name

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C22H18N2O2/c1-26-19-14-17(12-13-18(19)25)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14,25H,1H3,(H,23,24)

InChI Key

NMBADMCPENURCH-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C2NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C=CC1=O

SMILES

COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O

Other CAS RN

24777-14-8

Origin of Product

United States

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